molecular formula C12H13N3O2 B1468059 1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1491833-09-0

1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1468059
CAS RN: 1491833-09-0
M. Wt: 231.25 g/mol
InChI Key: OTFAMEYGGDIOQJ-UHFFFAOYSA-N
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Description

1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, also known as DMTTC, is a synthetic organic compound belonging to the triazole family. It has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. DMTTC has a wide range of uses, such as in the synthesis of drugs and other compounds, as a catalyst in organic synthesis, and in the study of biochemical and physiological processes.

Scientific Research Applications

Pharmaceutical Research: Thrombopoietin Mimetic

This compound has been identified as an improved thrombopoietin (TPO) mimetic . TPO mimetics are agents that can stimulate the production of platelets by mimicking the action of thrombopoietin, a natural hormone. This application is particularly relevant in the treatment of thrombocytopenia, a condition characterized by abnormally low levels of platelets.

Organic Synthesis: Building Block for Heterocyclic Compounds

The triazole ring present in the compound serves as a versatile building block for the synthesis of various heterocyclic compounds . These compounds have a wide range of applications, including the development of new pharmaceuticals, agrochemicals, and dyes.

Material Science: Ligand for Metal Complexes

Due to the presence of nitrogen atoms in the triazole ring, this compound can act as a ligand to form metal complexes . Such complexes can be used in material science for creating catalysts, magnetic materials, and in the development of novel electronic devices.

Biochemistry: Enzyme Inhibition Studies

The structural similarity of the compound to certain biochemical moieties makes it a candidate for enzyme inhibition studies . By binding to the active sites of enzymes, it can help in understanding the mechanism of enzyme action and in the design of enzyme inhibitors.

Chemical Biology: Probe for Biological Pathways

This compound can be used as a chemical probe to study biological pathways . It can help in elucidating the role of specific proteins or nucleic acids in cellular processes, which is crucial for understanding diseases at the molecular level.

Analytical Chemistry: Chromatography Standards

In analytical chemistry, this compound could serve as a standard or reference material in chromatographic analysis . Its unique chemical properties can help in the calibration of equipment and in the validation of analytical methods.

Agricultural Chemistry: Precursor for Pesticide Development

The compound’s chemical structure may be modified to create new pesticides . Research in this area focuses on developing compounds that are effective against pests while being safe for crops and the environment.

Nanotechnology: Self-Assembling Monolayers

Lastly, the compound has potential applications in nanotechnology, particularly in the formation of self-assembling monolayers (SAMs) . These monolayers are used to modify surfaces at the nanoscale, which can be applied in various fields, including sensors, electronics, and biointerfaces.

properties

IUPAC Name

1-[(3,4-dimethylphenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-3-4-10(5-9(8)2)6-15-7-11(12(16)17)13-14-15/h3-5,7H,6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFAMEYGGDIOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C=C(N=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

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